1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate is a complex organic compound with significant relevance in pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a piperidine ring and a tert-butoxycarbonyl protecting group. The compound's chemical formula is , and it has various applications in drug development and synthesis.
This compound can be sourced from multiple chemical suppliers, including TCI Chemicals and ChemScene LLC, where it is available in various quantities for research and development purposes . The compound is recognized under several CAS numbers, including 2055839-71-7, which aids in its identification across different databases.
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate belongs to the class of piperidine derivatives. It is classified as a dicarboxylate due to the presence of two carboxylic acid functional groups in its structure, which are esterified with methanol.
The synthesis of this compound typically involves multi-step organic reactions that include the protection of amines, alkylation reactions, and esterification processes. A common synthetic route includes:
The reactions typically require careful control of temperature and reaction times to ensure high yields and purity. Solvents such as dichloromethane or tetrahydrofuran are often employed in these reactions to facilitate solubility and reaction kinetics.
The molecular structure of 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate features a piperidine ring substituted at multiple positions:
The molecular weight of this compound is approximately , with a melting point ranging from to .
The compound can participate in various chemical reactions typical of piperidine derivatives:
These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
The mechanism of action for compounds like 1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate primarily involves interactions with biological targets such as enzymes or receptors. The presence of the piperidine structure allows for potential binding to neurotransmitter receptors or enzymes involved in metabolic pathways.
Studies on similar compounds suggest that modifications at the piperidine ring can significantly influence biological activity, making this compound a candidate for further pharmacological evaluation.
The compound exhibits stability under standard laboratory conditions but should be stored under inert gas to prevent degradation from moisture or air exposure. Its hygroscopic nature necessitates careful handling during storage .
1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate has potential applications in:
This compound exemplifies the complexity and versatility inherent in modern organic synthesis, highlighting its relevance across various fields within medicinal chemistry and drug discovery.
The tert-butoxycarbonyl (Boc) group serves as a critical protecting agent for secondary amines in piperidine rings, enabling selective functionalization. For 4-methylpiperidine-4-carboxylic acid systems, Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under mild conditions (0–25°C). This reaction generates 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid with ≥97% purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [1] [2]. The Boc group enhances steric hindrance at the nitrogen atom, preventing unwanted side reactions during subsequent modifications. Storage stability studies indicate that Boc-protected intermediates require refrigeration (0–10°C) to prevent deprotection or decomposition, ensuring consistent reactivity in downstream reactions [1] [8].
Incorporating fluorine at the C4 position of piperidine necessitates precise electrophilic or nucleophilic fluorination protocols. Electrophilic agents like Selectfluor® react with enolates derived from Boc-protected 4-piperidone precursors, yielding 4-fluoro derivatives with controlled stereochemistry. Alternatively, deoxyfluorination of 4-hydroxypiperidines using diethylaminosulfur trifluoride (DAST) achieves moderate-to-high yields (65–80%) but requires anhydrous conditions to suppress elimination byproducts [6]. The fluorine atom’s strong electron-withdrawing nature alters ring conformation and electronic density, influencing subsequent esterification kinetics.
Esterification of Boc-protected piperidine carboxylates employs carbodiimide-based coupling agents (e.g., DCC) or dimethylformamide (DMF)-catalyzed reactions with haloalkyl reagents. For the target compound, methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate (CAS 124443-68-1) serves as a key precursor. Its synthesis involves refluxing 1-Boc-4-piperidinecarboxylic acid with methanol and thionyl chloride, achieving near-quantitative conversion [5] [8]. Coupling this ester with 4-fluoropiperidine subunits requires activating the carboxylic acid as an acid chloride or using Steglich esterification, with reaction times optimized to 4–6 hours at 60°C to suppress racemization [9].
Table 1: Key Intermediates in Target Compound Synthesis
Intermediate | CAS Number | Purity | Role in Synthesis |
---|---|---|---|
1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | - | 97% | Core Boc-protected scaffold |
Methyl 1-Boc-4-piperidinecarboxylate | 124443-68-1 | >98% | Ester coupling component |
4-Fluoropiperidine hydrochloride | - | >99% | Fluorinated ring source |
Chiral catalysts like spirobiindanephosphines enable enantioselective hydrogenation of pyridinium salts to generate 4-substituted piperidines with up to 95% enantiomeric excess (ee). For fluorinated derivatives, palladium-catalyzed asymmetric allylic alkylation installs C4-fluoro groups with high stereoselectivity [6]. The Boc group’s bulkiness moderates face selectivity during nucleophilic attacks, while catalyst loading is minimized (1–2 mol%) to reduce metal contamination in pharmaceutical precursors.
Solvent recovery systems reduce tetrahydrofuran and methanol usage by 70% in esterification steps. Fluorination waste streams containing HF byproducts are neutralized with calcium hydroxide to form insoluble CaF₂, mitigating environmental release [6]. Continuous-flow reactors enhance mixing efficiency for exothermic Boc protection, reducing reaction times by 40% and energy consumption by 30% compared to batch processing.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: